![molecular formula C8H9N3O B13097719 (2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13097719.png)
(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of pyrrolopyrazine derivatives, including (2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol, involves several synthetic routes. One common method is the transition-metal-free strategy, which includes the following steps :
- Cross-coupling of the pyrrole ring with acyl (bromo)acetylenes in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
- Addition of propargylamine to the obtained acetylenes to provide the related N-propargylenaminones.
- Intramolecular cyclization catalyzed by Cs₂CO₃/DMSO to achieve the Z-configuration of (acylmethylidene)pyrrolo[1,2-a]pyrazines.
Industrial Production Methods
Industrial production methods for pyrrolopyrazine derivatives often involve metal-catalyzed reactions, such as palladium-catalyzed Sonogashira cross-coupling followed by base-induced C-N cyclization . These methods are efficient and provide high yields of the desired compounds.
Análisis De Reacciones Químicas
Types of Reactions
(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the production of pharmaceuticals, organic materials, and natural products.
Mecanismo De Acción
The mechanism of action of (2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit kinase activity, which is crucial for various cellular processes, including cell growth, differentiation, and apoptosis . The exact molecular targets and pathways involved in its action are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: These compounds exhibit more antibacterial, antifungal, and antiviral activities compared to pyrrolo[2,3-b]pyrazine derivatives.
Pyrrolo[2,3-b]pyrazine derivatives: These compounds show more activity on kinase inhibition.
Uniqueness
(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol is unique due to its specific structure, which allows it to exhibit a wide range of biological activities, particularly kinase inhibition . This makes it a valuable compound for drug discovery and development .
Propiedades
Fórmula molecular |
C8H9N3O |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol |
InChI |
InChI=1S/C8H9N3O/c1-5-2-9-8-7(11-5)6(4-12)3-10-8/h2-3,12H,4H2,1H3,(H,9,10) |
Clave InChI |
RFMZDRXGVGTRDN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C2C(=N1)C(=CN2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




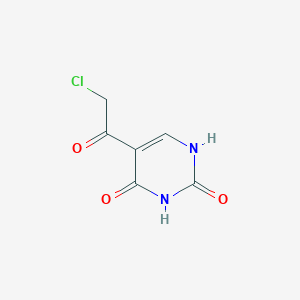

![tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13097656.png)
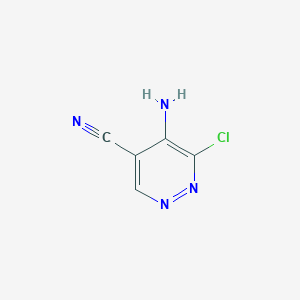
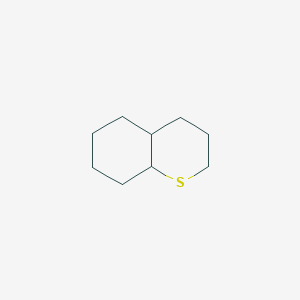
![2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097679.png)
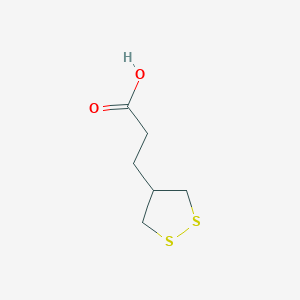


![3,4,5-Tris[(4-iodobenzyl)sulfanyl]pyridazine](/img/structure/B13097694.png)
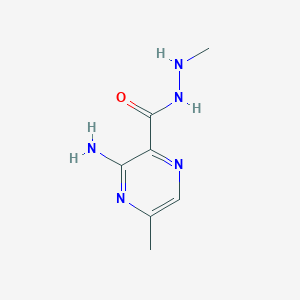
![2,4-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B13097709.png)
